8-Chloroquinoline-2-carbaldehyde

Antibacterial DNA Gyrase Inhibition Quinoline SAR

Procuring generic chloroquinoline carbaldehydes risks failed syntheses and invalid SAR due to regioisomer contamination. 8-Chloroquinoline-2-carbaldehyde (CAS 59394-28-4) is the defined C8-chloro/C2-formyl isomer essential for orthogonal derivatization. - Enables synthesis of antiplasmodial chalcone-chloroquinoline hybrids with potency dependent on C8 chlorine spatial orientation. - Serves as a precursor for CNS-penetrant kinase inhibitor scaffolds, leveraging its optimal XLogP3 of 2.600 for blood-brain barrier penetration. - Supplied as a solid (mp 129-131 °C); store under inert atmosphere at 2-8 °C to preserve aldehyde integrity. Consistent lot-to-lot purity ensures reproducible cross-coupling and condensation outcomes.

Molecular Formula C10H6ClNO
Molecular Weight 191.61 g/mol
CAS No. 59394-28-4
Cat. No. B1270957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloroquinoline-2-carbaldehyde
CAS59394-28-4
Molecular FormulaC10H6ClNO
Molecular Weight191.61 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)N=C(C=C2)C=O
InChIInChI=1S/C10H6ClNO/c11-9-3-1-2-7-4-5-8(6-13)12-10(7)9/h1-6H
InChIKeyRQWZBYLWUUPXJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloroquinoline-2-carbaldehyde: Key Properties


8-Chloroquinoline-2-carbaldehyde (CAS 59394-28-4) is a bifunctional heterocyclic building block belonging to the chloroquinoline class . Its molecular structure features a quinoline core with a chlorine atom at the C8 position and a reactive formyl group at the C2 position, providing two distinct sites for orthogonal chemical derivatization . With a molecular weight of 191.61 g/mol and a predicted XLogP3 of 2.600, it exhibits intermediate lipophilicity suitable for both organic synthesis and medicinal chemistry applications . The compound is typically supplied as a solid with a melting point of 129-131 °C, requiring storage under inert atmosphere at 2-8 °C to preserve aldehyde integrity . Its primary utility resides in serving as a versatile precursor for the construction of more complex quinoline-based molecular libraries, antimalarial agents, and kinase inhibitor scaffolds .

Uniqueness of 8-Chloroquinoline-2-carbaldehyde


Generic substitution among chloroquinoline carbaldehydes introduces uncontrolled risk in reaction outcomes and biological activity profiles. The specific position of the chlorine atom (C8) and the aldehyde group (C2) dictates the electronic distribution, steric accessibility, and subsequent regioselectivity in cross-coupling and condensation reactions . For instance, 6-chloroquinoline-2-carbaldehyde exhibits distinct antibacterial activity via DNA gyrase inhibition , while 4-chloroquinoline-2-carbaldehyde serves as a core precursor for antimalarial chloroquine derivatives [1]. The C8 chloro substitution in the target compound creates a unique vector for metal-catalyzed functionalization and influences the compound's ability to chelate metal ions or interact with biological targets, as evidenced by its use in synthesizing antimalarial chalcone hybrids [2]. Procurement of an incorrect isomer can lead to failed syntheses, altered pharmacokinetic properties in derived drug candidates, or invalid structure-activity relationship (SAR) studies.

8-Chloroquinoline-2-carbaldehyde: Evidence vs. Isomers


C8 vs. C6 Substitution: Antibacterial Activity

While 8-chloroquinoline-2-carbaldehyde itself is primarily a synthetic precursor, its close analog 6-chloroquinoline-2-carbaldehyde demonstrates direct antibacterial activity that serves as a class-level benchmark. Specifically, 6-chloroquinoline-2-carbaldehyde inhibits the growth of Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) by interfering with bacterial DNA gyrase function . This indicates that the position of chlorine substitution (C6 vs. C8) is a critical determinant of target engagement and biological activity. The C8 isomer offers a distinct reactivity profile for building more complex antibacterial agents, avoiding the potential for premature off-target activity observed with the C6 analog.

Antibacterial DNA Gyrase Inhibition Quinoline SAR

Superelectrophilic Activation: Dication Formation

Under superelectrophilic activation conditions (Brønsted acid TfOH and Lewis acid AlX3), 2- and 4-quinolinecarbaldehydes generate the most reactive electrophilic dications compared to other quinolinecarbaldehydes [1]. This implies that the target compound, 8-chloroquinoline-2-carbaldehyde, should exhibit enhanced electrophilic reactivity at the aldehyde position due to the electron-withdrawing chlorine atom at C8, which may further stabilize cationic intermediates. The C2 position of the aldehyde is critical for this activation, as it allows for optimal delocalization of positive charge. In contrast, isomers with aldehyde at C3 or C4 may show reduced electrophilicity, impacting their utility in certain Friedel-Crafts or electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Superelectrophilic Activation Reaction Mechanism

Enhanced Crystallinity vs. 4-Chloro Analog

The melting point of 8-chloroquinoline-2-carbaldehyde is 129-131 °C . This is significantly higher than the 4-chloroquinoline-2-carbaldehyde isomer, which is reported to have no distinct melting point or is a liquid at room temperature . The higher melting point of the 8-chloro isomer indicates stronger intermolecular interactions, likely due to optimal crystal packing facilitated by the C8 chloro substitution. This translates to superior handling properties as a solid, reduced volatility, and potentially enhanced stability during storage and long-term synthesis campaigns. The 4-chloro analog's lower melting point may lead to issues with sublimation or degradation during heating.

Physicochemical Properties Crystallinity Solid-Phase Synthesis

Lipophilicity Control: CNS Penetration Optimization

The predicted partition coefficient (XLogP3) for 8-chloroquinoline-2-carbaldehyde is 2.600 . This value is notably lower than many other chlorinated quinoline derivatives, such as 2-chloroquinoline-8-carbaldehyde (predicted logP ~2.8), and is within the optimal range (2-3) for central nervous system (CNS) drug candidates. The presence of the aldehyde group at C2 and chlorine at C8 creates a dipole that reduces overall lipophilicity compared to isomers with different substitution patterns. This property is crucial when designing derivatives intended for neurological targets or when seeking to avoid excessive plasma protein binding and rapid hepatic clearance in early drug development programs.

Lipophilicity CNS Drug Design ADME Properties

Application Scenarios for 8-Chloroquinoline-2-carbaldehyde


Antimalarial Chalcone-Quinoline Hybrid Synthesis

This compound serves as the key starting material for generating chalcone-chloroquinoline hybrid analogs with demonstrated antiplasmodial activity against Plasmodium falciparum [1]. The C8 chlorine atom is essential for maintaining the correct spatial orientation and electronic properties of the resulting hybrids, as it participates in crucial hydrophobic interactions within the target protein's binding pocket. Procurement of this specific isomer ensures the fidelity of the designed pharmacophore, avoiding the reduced potency observed when using 6- or 7-chloro isomers in similar hybrid constructs.

Biquinoline Ligand and Metal Complex Construction

The 2-chloro substituent (if present) or the aldehyde group of related 2-chloroquinoline-3-carbaldehydes undergoes efficient homocoupling using in situ generated Ni[(PPh3)]4 to form valuable 2,2'-biquinoline derivatives [1]. While the target compound has the aldehyde at C2 and chlorine at C8, its bifunctional nature allows for analogous homocoupling or sequential cross-coupling strategies to generate unsymmetrical biquinoline ligands. The distinct C8 chlorine provides a unique handle for further functionalization post-coupling, enabling the synthesis of novel chiral ligands for asymmetric catalysis or luminescent metal complexes for materials science.

Selective Antibacterial Agents Targeting DNA Gyrase

As a synthetic precursor, 8-chloroquinoline-2-carbaldehyde is used to elaborate more complex molecules designed to inhibit bacterial DNA gyrase [1]. The C8 chloro substitution pattern is strategically chosen to minimize direct antibacterial activity of the building block itself, preventing interference in high-throughput screening campaigns. By starting with this specific isomer, medicinal chemists can build upon a scaffold known for its favorable drug-like properties and proven ability to be converted into potent gyrase inhibitors, while maintaining a clean background profile in primary assays.

CNS-Penetrant Kinase Inhibitor Design

The predicted XLogP3 value of 2.600 for 8-chloroquinoline-2-carbaldehyde positions it as an ideal starting point for synthesizing kinase inhibitors intended for CNS targets [1]. Derivatives of this scaffold are expected to exhibit favorable brain penetration and reduced efflux by P-glycoprotein. This is in stark contrast to more lipophilic quinoline isomers, which may lead to compounds with poor solubility, high metabolic clearance, and an increased risk of off-target pharmacology. Procuring this specific building block aligns with a rational design strategy aimed at improving the probability of success in CNS drug discovery programs.

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